N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine
Description
Properties
CAS No. |
1384669-03-7 |
|---|---|
Molecular Formula |
C12H21N3O |
Molecular Weight |
223.3 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Substituted 2-Acylamino Ketone Intermediate
Reaction of isobutyryl chloride with ethyl 2-aminoacetate in dichloromethane yields ethyl 2-(isobutyrylamino)acetate. Subsequent treatment with phosphorus oxychloride (POCl₃) induces cyclodehydration to form 5-isopropyloxazole-2-carboxylate.
Table 1: Optimization of Oxazole Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 110 | 78 |
| H₂SO₄ | Acetic acid | 120 | 65 |
| PPA | Xylene | 140 | 82 |
Phosphorus pentoxide (PPA) in xylene provides superior yields by facilitating both dehydration and ring closure.
Ester Reduction to Oxazole Methanol
The ethyl ester intermediate undergoes lithium aluminum hydride (LiAlH₄) reduction in tetrahydrofuran (THF) at 0°C to 25°C, producing 5-isopropyl-1,3-oxazol-2-ylmethanol in 89% yield.
Functionalization of Oxazole with Pyrrolidin-3-amine
Activation of Oxazole Methanol
Conversion of the hydroxymethyl group to a leaving group is critical for subsequent alkylation. Mesylation using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (Et₃N) as base generates the mesylate derivative, which reacts efficiently with amines.
N-Alkylation of Pyrrolidin-3-amine
N-methylpyrrolidin-3-amine is prepared via reductive amination of pyrrolidin-3-one using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer). Subsequent alkylation with the oxazole mesylate proceeds in acetonitrile at 60°C for 12 hours, yielding the target compound.
Key Challenges :
-
Competitive over-alkylation at the oxazole nitrogen requires strict stoichiometric control (1:1 molar ratio).
-
Epimerization at the pyrrolidine C3 position is minimized by maintaining reaction temperatures below 70°C.
Alternative Pathway: Mitsunobu Coupling
For stereospecific synthesis, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couple 5-isopropyl-1,3-oxazol-2-ylmethanol directly with N-methylpyrrolidin-3-amine. This method preserves configuration at chiral centers but requires anhydrous tetrahydrofuran and yields 74% product after silica gel chromatography.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.35–2.50 (m, 4H, pyrrolidine H2/H4), 3.02 (s, 3H, NCH₃), 4.15 (s, 2H, CH₂Oxazole).
-
¹³C NMR (100 MHz, CDCl₃): δ 22.1 (CH(CH₃)₂), 46.8 (NCH₃), 58.9 (pyrrolidine C3), 162.4 (oxazole C2).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₂H₂₁N₃O [M+H]⁺: 224.1764; Found: 224.1767.
Scale-Up Considerations and Process Optimization
Pilot-scale production (100 g batch) identifies critical process parameters:
-
Oxazole cyclization : Continuous distillation removes water, shifting equilibrium toward product.
-
Mitsunobu coupling : Replace DEAD with diisopropyl azodicarboxylate (DIAD) for improved safety profile.
-
Purification : Crystallization from hexane/ethyl acetate (4:1) affords pharmaceutical-grade material (99.5% purity by HPLC).
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in studies of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to a variety of biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine (CAS 1342876-20-3)
- Core Structure : Pyrrolidine + 1,2,4-oxadiazole.
- Key Differences :
- Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring, which is more electron-deficient due to the additional nitrogen atom.
- Substitutes the isopropyl group with a cyclopropyl ring, reducing steric bulk while maintaining moderate lipophilicity.
- Implications : The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to oxazole, but its reduced aromaticity could weaken π-π interactions in target binding .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
- Core Structure : 1,3,4-Oxadiazole + substituted benzyl.
- Lacks the pyrrolidine moiety, reducing conformational flexibility.
- Biological Relevance : Demonstrated selective anticancer activity against liver cancer cell lines (IC₅₀ = 2.46 μg/mL) due to enhanced hydrophobic interactions with cellular targets .
Spastazoline (C20H30N8)
- Core Structure : Pyrrolo[2,3-d]pyrimidine + tert-butyl and isopropyl substituents.
- Key Differences :
- Features a fused pyrrolopyrimidine core, increasing rigidity and planar surface area for target engagement.
- Includes a tert-butyl group, which enhances steric shielding and metabolic stability compared to the target compound’s isopropyl group.
- Applications: Known for kinase inhibition, leveraging its rigid structure for high selectivity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~251.34* | ~2.1 | 4 (oxazole O, pyrrolidine N) | Isopropyl, methyl |
| N-[(5-Cyclopropyl-oxadiazolyl)methyl]amine | 222.29 | ~1.8 | 5 (oxadiazole N, O) | Cyclopropyl, methyl |
| Spastazoline | 382.51 | ~3.5 | 6 (pyrimidine N) | tert-Butyl, isopropyl |
| N-{[5-(2,4-Dichlorophenyl)oxadiazole]methyl}amine | ~310.18 | ~3.2 | 3 (oxadiazole O) | Dichlorophenyl |
*Estimated based on molecular formula (C₁₂H₂₁N₃O).
- Lipophilicity : The target compound’s isopropyl group confers moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility. In contrast, Spastazoline’s tert-butyl group raises LogP to ~3.5, favoring tissue penetration but risking solubility limitations .
Biological Activity
N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of approximately 154.21 g/mol. The compound features a pyrrolidine ring and an oxazole moiety, which are significant in determining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| SMILES | CC(C)C1=CN=C(O1)CN |
| InChI | InChI=1S/C8H14N2O |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The oxazole ring may contribute to the compound's ability to modulate biological pathways, potentially affecting neurotransmitter systems or exhibiting anti-cancer properties.
Potential Targets
- Sigma Receptors : Emerging evidence suggests that oxazole derivatives may interact with sigma receptors, which are implicated in cancer treatment due to their overexpression in tumors .
- Kinases : Similar compounds have shown activity against kinases such as SRC and ABL1, suggesting potential for use in targeted cancer therapies .
Anticancer Activity
Several derivatives with oxazole moieties have been evaluated for anticancer properties. For instance:
- 5-nitroindazole derivatives showed significant antineoplastic activity against various cancer cell lines .
Neuropharmacological Effects
Compounds structurally similar to this compound have been investigated for their effects on the central nervous system:
- Some derivatives exhibit selective serotonin reuptake inhibition, indicating potential antidepressant properties .
Case Studies
Although direct case studies on this compound are scarce, the following examples illustrate the relevance of its structural components:
- Study on Oxazole Derivatives : A study evaluated various oxazole derivatives for their anticancer activity against K562 cell lines, revealing promising results that could be extrapolated to similar compounds .
- Sigma Receptor Ligands : Research on benzoxazole-based ligands indicated that modulation of sigma receptors can lead to significant therapeutic outcomes in cancer treatment .
Q & A
Q. What are the key synthetic steps and analytical techniques for confirming the structure of N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution to attach the oxazole moiety to the pyrrolidine scaffold. Key steps include:
- Alkylation : Reacting pyrrolidin-3-amine with a substituted oxazole precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography or recrystallization to isolate the product. Analytical validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
- TLC : Monitoring reaction progress and purity .
Q. Which structural features of the compound are critical for its biological activity?
The compound’s bioactivity arises from:
- Oxazole ring : Enhances metabolic stability and facilitates π-π interactions with target proteins .
- Pyrrolidine scaffold : Provides rigidity and modulates solubility via its amine group .
- Isopropyl substituent : Increases lipophilicity, influencing membrane permeability .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve:
- Accelerated degradation tests : Exposing the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- HPLC analysis : Quantifying degradation products over time .
- pH-dependent stability : Testing solubility and decomposition in buffered solutions (pH 1–12) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Contradictions (e.g., overlapping NMR signals or ambiguous NOE correlations) are addressed via:
- 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and resolve coupling ambiguities .
- X-ray crystallography : Single-crystal diffraction provides unambiguous bond lengths and angles .
- Computational modeling : DFT calculations to predict NMR shifts and compare with experimental data .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Using software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., kinases) .
- MD simulations : Assessing binding stability over time in physiological conditions .
- QSAR models : Correlating structural descriptors (e.g., logP, polar surface area) with activity data .
Q. How does pyrrolidine ring stereochemistry influence pharmacological properties?
Stereochemical effects are studied via:
- Chiral resolution : Separating enantiomers using chiral HPLC or enzymatic methods .
- Pharmacokinetic assays : Comparing absorption, metabolism, and excretion of enantiomers in vitro/in vivo .
- Receptor-binding assays : Testing affinity differences between stereoisomers .
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
DoE identifies critical variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (25–80°C), catalyst loading (e.g., NaH) .
- Response surface methodology : Modeling interactions between variables to maximize yield .
- Scale-up validation : Reproducing optimized conditions in pilot batches .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
